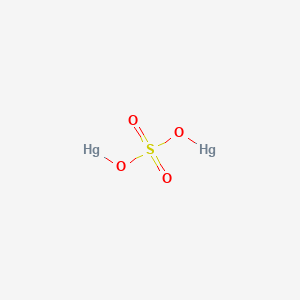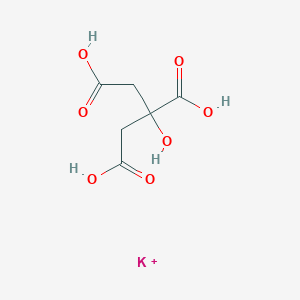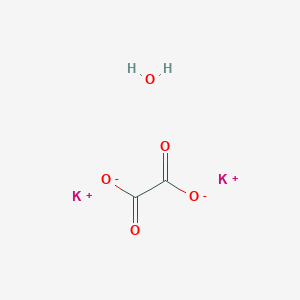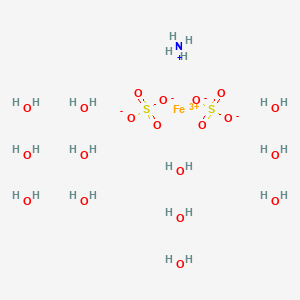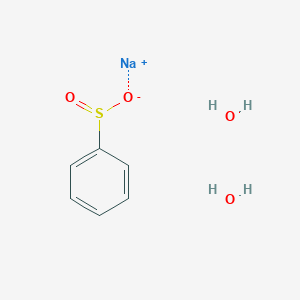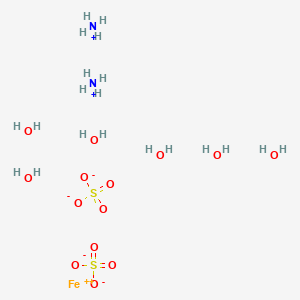
Mercury chloride (HgCl)
描述
Mercury Chloride (HgCl) is a chemical compound formed by mercury and chlorine. It is also known as Mercuric Chloride or Dichloromercury . It is a highly toxic compound and is corrosive to mucous membranes . It is widely used as a disinfectant, antiseptic, fungicide, and wood preservative .
Synthesis Analysis
Mercuric Chloride is obtained by the action of chlorine on mercury or on mercury(I) chloride . It can also be produced by the addition of hydrochloric acid to a hot, concentrated solution of mercury(I) compounds such as the nitrate . Another method involves heating a mixture of HgSO4 and sodium chloride (NaCl) which gives volatile Mercury(II) chloride, forming small rhombic crystals .
Molecular Structure Analysis
Mercury Chloride is a triatomic molecule where a mercury atom is bonded with two chlorines . The monoisotopic mass and the exact mass of Mercury (II) chloride is 271.908 g/mol . This compound is canonicalized and has one covalently bonded unit only .
Chemical Reactions Analysis
Mercury Chloride reacts with soluble chlorides, including hydrochloric acid, to precipitate white mercury(I) chloride, also known as calomel . Aqueous ammonia reacts with Mercury Chloride to produce metallic mercury (black) and mercury(II) amidochloride (white), a disproportionation reaction .
Physical And Chemical Properties Analysis
Mercury Chloride is a colorless or white solid that is odorless . It has a density of 5.43 g/cm³, a melting point of 276 °C, and a boiling point of 304 °C . It is soluble in water, ethanol, ether, methanol, acetone, ethyl acetate, glycerol, and acetic acid, and slightly soluble in carbon disulfide, benzene, and pyridine .
科学研究应用
Adsorption of Vapor-Phase Mercury Chloride
Mercury chloride (HgCl2), a major mercury derivative from waste incinerators, poses significant environmental and health risks. A study explored the adsorption of vapor-phase HgCl2 using composite sulfur-impregnated activated carbon derived from waste tires. The process involved pyrolysis, activation, sulfurization, and the use of sodium sulfide (Na2S) and elemental sulfur (S0). The sulfur-impregnation significantly enhanced the adsorptive capacity of HgCl2, indicating a potential method for mitigating mercury pollution (Ie et al., 2012).
Mercury Speciation Analyses in Contaminated Soils and Groundwater
Historically, HgCl2 was used for wood impregnation, leading to soil and groundwater contamination. Research on such sites showed that most mercury in soil is matrix-bound HgCl2, and secondary formation to elemental mercury (Hg0) was observed in the aquifer. This suggests the formation and degassing of Hg0 as a significant process in reducing mercury concentrations in groundwater, posing implications for risk assessment and remediation strategies (Bollen, Wenke, & Biester, 2008).
Sequestration of Elemental Mercury from Museum Specimens
Historically, HgCl2 solutions were used as pesticides for herbarium specimens. Research has shown that bacterially derived amorphous nanospheres of elemental selenium can effectively sequester mercury vapor, transforming it into stable HgSe on the nanospheres' surface. This provides a method for mitigating mercury vapor exposure risk in museum environments (Fellowes et al., 2011).
Cytoprotective Effect Against Mercury Chloride
The cytoprotective and chelating effects of Eugenia jambolana Lam. against mercury chloride (HgCl2) were studied, demonstrating the plant's potential in mitigating heavy metal contamination and offering cytoprotective benefits. This highlights the potential use of natural substances in countering the effects of toxic compounds like HgCl2 (Sobral-Souza et al., 2014).
Laser Photolysis/Laser Induced Fluorescence (LP/LIF) Studies
LP/LIF techniques were used to study the gas-phase chlorination of mercury. The research provided insights into the kinetics of mercury chlorination, potentially contributing to our understanding of atmospheric mercury dynamics and pollution control measures (Taylor, Mallipeddi, & Yamada, 2005).
安全和危害
Mercury Chloride is considered hazardous. It is fatal if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and damaging fertility . It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
未来方向
Future studies should address the contribution of genetics and low-level mercury exposure to disease, namely gene x environment interactions, taking into consideration the age of exposure as developing animals are exquisitely more sensitive to this metal . Another area of interest is understanding the pathology associated with mercury exposure, the transport mechanisms, cellular distribution, and detoxification of mercury species in the body .
属性
IUPAC Name |
chloromercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Hg/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYPNKXASFOBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mild mercury chloride | |
CAS RN |
7546-30-7 | |
| Record name | Mercury chloride (HgCl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7546-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercurous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury chloride (HgCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




